molecular formula C9H7ClN4O2S B5518743 3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B5518743
M. Wt: 270.70 g/mol
InChI Key: NUCVCRBMWMQGKI-UHFFFAOYSA-N
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Description

3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 5-chloro-2-nitrophenylsulfanyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 5-chloro-2-nitrothiophenol with 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of a sulfide bond between the thiol group of the triazole and the chloronitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Oxidation: Formation of 3-[(5-amino-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 3-[(5-amino-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole.

Scientific Research Applications

3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-chloro-2-nitrophenyl)sulfanyl]-5-ethyl-1H-1,2,4-triazole: Similar structure with an ethyl group instead of a methyl group.

    2-[(5-chloro-2-nitrophenyl)sulfanyl]benzoic acid: Contains a benzoic acid moiety instead of a triazole ring.

    2-[(4-chloro-2-nitrophenyl)sulfanyl]acetic acid: Contains an acetic acid moiety instead of a triazole ring.

Uniqueness

3-[(5-chloro-2-nitrophenyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both a triazole ring and a chloronitrophenylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(5-chloro-2-nitrophenyl)sulfanyl-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2S/c1-13-5-11-12-9(13)17-8-4-6(10)2-3-7(8)14(15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCVCRBMWMQGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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